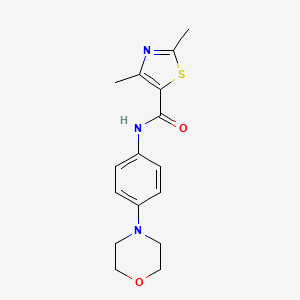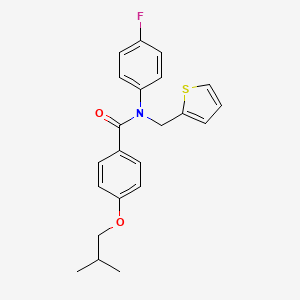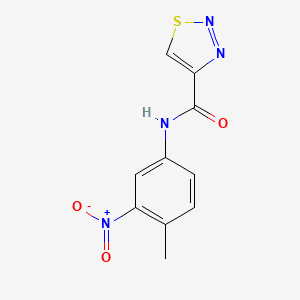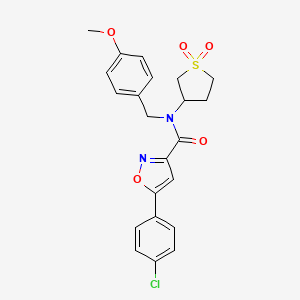
2,4-dimethyl-N-(4-morpholin-4-ylphenyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-(4-morpholin-4-ylphenyl)-1,3-thiazole-5-carboxamide: is a complex organic compound with the following structural formula:
C19H22N2O2
It consists of a thiazole ring fused with a benzene ring, along with a morpholine substituent. The compound’s unique structure makes it interesting for various scientific applications.
Preparation Methods
Synthetic Routes:
While specific synthetic routes for this compound are not widely documented, it can be prepared through multistep organic synthesis. One possible approach involves the condensation of 2,4-dimethylbenzoyl chloride with 4-morpholinyl aniline, followed by cyclization to form the thiazole ring.
Reaction Conditions:
The reaction conditions may include appropriate solvents, catalysts, and temperature control. Detailed experimental procedures would be necessary for reproducibility.
Industrial Production:
Industrial-scale production methods are not well-established due to limited commercial demand. research laboratories may synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or other reactive sites.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Common Reagents:
Thionyl chloride: Used for acyl chloride formation.
Ammonia or amine derivatives: For morpholine substitution.
Hydride reagents: For reduction.
Major Products:
The major products depend on reaction conditions and substituents. Potential products include amides, alcohols, and substituted thiazoles.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).
Chemical Biology: Study its interactions with biological macromolecules.
Materials Science: Explore its use in organic electronics or sensors.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors, or proteins) and modulating cellular pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While direct analogs are scarce, compare it with related thiazole-based compounds. Similar compounds include 2,4-dimethylbenzamide and 2,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide .
Properties
Molecular Formula |
C16H19N3O2S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2,4-dimethyl-N-(4-morpholin-4-ylphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H19N3O2S/c1-11-15(22-12(2)17-11)16(20)18-13-3-5-14(6-4-13)19-7-9-21-10-8-19/h3-6H,7-10H2,1-2H3,(H,18,20) |
InChI Key |
LZXMBGBSGSCWBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11364521.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide](/img/structure/B11364525.png)
![3-(4-methoxyphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11364526.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11364542.png)

![2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11364555.png)


![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B11364567.png)
![Methyl 3-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B11364571.png)
![5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11364579.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11364591.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11364595.png)
